molecular formula C23H22F3N3O5S B2904310 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 878059-79-1

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2904310
CAS No.: 878059-79-1
M. Wt: 509.5
InChI Key: JREGIJOHIAGLBN-UHFFFAOYSA-N
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Description

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate chemical structure which endows it with unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple synthetic steps, beginning with the formation of the indole core This is often achieved through a Fischer indole synthesis or similar methodology

Key steps in the synthesis include:

  • Formation of the Indole Core: : This can be initiated via Fischer indole synthesis, utilizing phenylhydrazine and an appropriate ketone.

  • Sulfonylation: : The indole intermediate undergoes sulfonylation, commonly using chlorosulfonic acid or similar reagents.

  • Acetamide Formation: : This step involves the acylation of the sulfonylated indole with a reagent like acetic anhydride to introduce the acetamide functionality.

  • Morpholino Group Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound would involve the optimization of these synthetic routes to maximize yield and minimize cost. This typically includes:

  • Scaling up reactions to multi-liter reactors: to handle larger quantities of reagents.

  • Using automated and semi-automated systems: to control reaction parameters precisely.

  • Implementing purification steps: like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized under specific conditions to yield sulfoxides or sulfones.

  • Reduction: : Reduction reactions can lead to the cleavage of the sulfonyl group or reduction of the keto groups.

  • Substitution: : The compound is also susceptible to nucleophilic and electrophilic substitutions at various positions on the indole ring and other functional groups.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon or sodium borohydride.

  • Substitution: : Conditions like Friedel-Crafts acylation or alkylation using aluminum chloride, or nucleophilic substitutions with bases or nucleophiles.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation.

  • De-alkylated or reduced products: : From reduction.

  • Various substituted derivatives: : From substitution reactions.

Scientific Research Applications

2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide is highly versatile in scientific research:

  • Chemistry: : As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

  • Biology: : In the study of enzyme inhibitors, particularly those targeting indoleamine 2,3-dioxygenase (IDO), influencing immune responses.

  • Medicine: : Potential therapeutic applications in oncology due to its role in modulating immune responses.

  • Industry: : Use in material science for developing advanced polymers and as a precursor for various high-value chemicals.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes:

  • Enzyme Inhibition: : Inhibits IDO, which plays a crucial role in tryptophan metabolism and has implications in cancer therapy.

  • Pathways Involved: : Inhibition of IDO influences the kynurenine pathway, affecting immune response and tumor microenvironment.

Comparison with Similar Compounds

When compared to other indole derivatives, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-(trifluoromethyl)phenyl)acetamide stands out due to its unique structure combining morpholino, trifluoromethylphenyl, and sulfonyl-acetamide functionalities:

  • Similar Compounds

    • Indomethacin: : A nonsteroidal anti-inflammatory drug.

    • Tryptophan analogs: : Used in biochemical research.

    • Other indole derivatives: : With applications in various therapeutic areas.

Conclusion

This compound is a fascinating compound with a wealth of applications in scientific research and industry, owing to its complex structure and versatile reactivity. Its preparation involves multiple synthetic steps, each critical for ensuring the desired structure and properties. With its potential for enzyme inhibition and therapeutic applications, this compound represents a significant area of interest in contemporary scientific research.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O5S/c24-23(25,26)16-5-7-17(8-6-16)27-21(30)15-35(32,33)20-13-29(19-4-2-1-3-18(19)20)14-22(31)28-9-11-34-12-10-28/h1-8,13H,9-12,14-15H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREGIJOHIAGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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